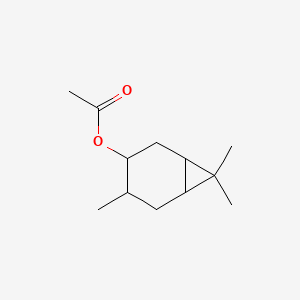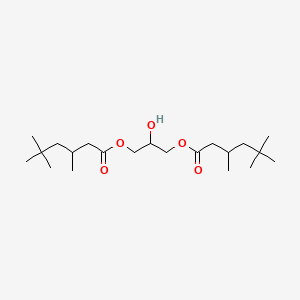
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is a chemical compound with the molecular formula C21H40O5 and a molecular weight of 372.5393 g/mol. It is known for its unique structure, which includes two 3,5,5-trimethylhexanoate groups attached to a 2-hydroxypropane-1,3-diyl backbone. This compound is used in various industrial and scientific applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) typically involves the esterification of 2-hydroxypropanone with 3,5,5-trimethylhexanoic acid . The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification . The product is then purified through distillation or recrystallization to obtain the final compound .
Industrial Production Methods
In an industrial setting, the production of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst under controlled temperature and pressure conditions . The product is then separated and purified using industrial-scale distillation or crystallization techniques .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) undergoes various chemical reactions, including:
Esterification: The formation of esters from acids and alcohols.
Hydrolysis: The breakdown of esters into acids and alcohols in the presence of water and an acid or base catalyst.
Oxidation: The conversion of the hydroxyl group to a carbonyl group under oxidative conditions.
Common Reagents and Conditions
Esterification: Sulfuric acid as a catalyst, reflux conditions.
Hydrolysis: Acidic or basic conditions, water as a reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: 3,5,5-trimethylhexanoic acid and 2-hydroxypropanone.
Oxidation: 2-oxo-propane-1,3-diyl bis(3,5,5-trimethylhexanoate).
Applications De Recherche Scientifique
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Studied for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the ester groups can undergo hydrolysis, releasing the corresponding acids and alcohols, which can further interact with biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 5,5’-[(2-hydroxypropane-1,3-diyl)bis(oxy)]bis(4-oxo-4H-chromene-2-carboxylate) .
- 2,2’-[(2-Hydroxypropane-1,3-diyl)bis(oxy-4,1-phenylene)]diacetamide .
Uniqueness
2-Hydroxypropane-1,3-diyl bis(3,5,5-trimethylhexanoate) is unique due to its specific ester groups and the presence of a hydroxyl group on the propane backbone. This structure imparts distinct chemical properties, making it valuable in various applications.
Propriétés
Numéro CAS |
97467-72-6 |
|---|---|
Formule moléculaire |
C21H40O5 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
[2-hydroxy-3-(3,5,5-trimethylhexanoyloxy)propyl] 3,5,5-trimethylhexanoate |
InChI |
InChI=1S/C21H40O5/c1-15(11-20(3,4)5)9-18(23)25-13-17(22)14-26-19(24)10-16(2)12-21(6,7)8/h15-17,22H,9-14H2,1-8H3 |
Clé InChI |
CWNHMBDYDBMCOC-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)OCC(COC(=O)CC(C)CC(C)(C)C)O)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


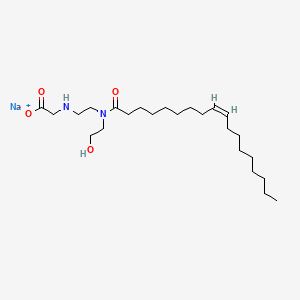
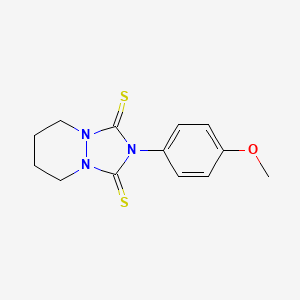
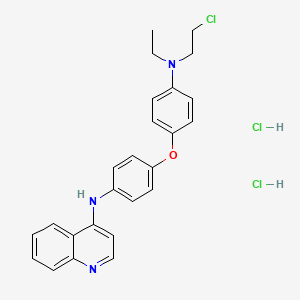
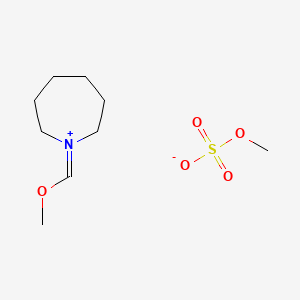
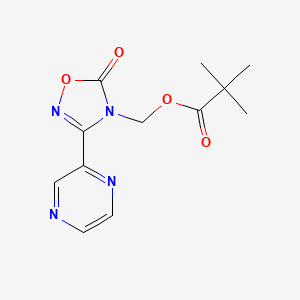
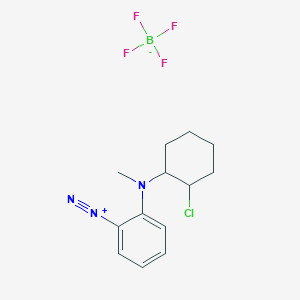
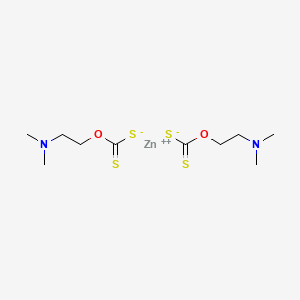
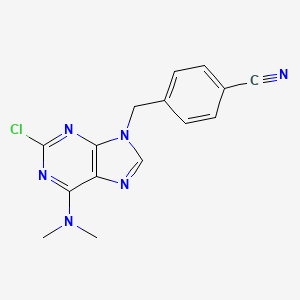
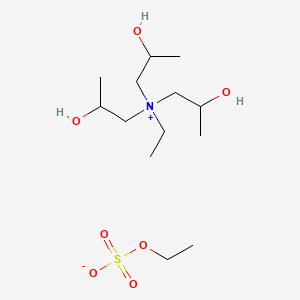
![8-Tert-butyl-2,3-dimethyl-1,4-dioxaspiro[4.5]decane](/img/structure/B12677082.png)



